molecular formula C7H7BN2O3 B11909805 (2-Aminobenzo[d]oxazol-6-yl)boronic acid

(2-Aminobenzo[d]oxazol-6-yl)boronic acid

Cat. No.: B11909805
M. Wt: 177.96 g/mol
InChI Key: GVUVSRNRKQWAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O3. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring system, which includes both nitrogen and oxygen heteroatoms. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobenzo[d]oxazol-6-yl)boronic acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the electrochemical synthesis of 2-aminobenzoxazole using acetic acid as an electrolyte. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .

Industrial Production Methods

The use of robust and scalable methods, such as electrochemical synthesis, is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobenzo[d]oxazol-6-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

(2-Aminobenzo[d]oxazol-6-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in chemical reactions, such as the Suzuki–Miyaura coupling, involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the final product .

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c9-7-10-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H2,9,10)

InChI Key

GVUVSRNRKQWAPV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(O2)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.